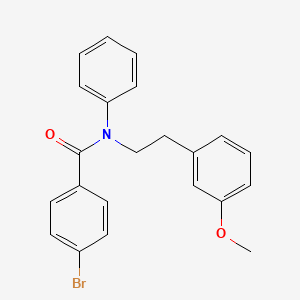
4-(Trifluoroacetyl)benzoyl chloride
説明
4-(Trifluoroacetyl)benzoyl chloride is a chemical compound with the empirical formula C9H4ClF3O2 . It has a molecular weight of 236.58 .
Synthesis Analysis
4-(Trifluoroacetyl)benzoyl chloride is used as a building block for synthesis . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Molecular Structure Analysis
The molecular structure of 4-(Trifluoroacetyl)benzoyl chloride can be represented by the SMILES string FC(F)(F)C(=O)c1ccc(cc1)C(Cl)=O .Chemical Reactions Analysis
As mentioned earlier, 4-(Trifluoroacetyl)benzoyl chloride undergoes a Suzuki-type coupling reaction with phenylboronic acid . This reaction is promoted by microwave radiation and results in the formation of 4-(trifluoromethyl)benzophenone .Physical And Chemical Properties Analysis
4-(Trifluoroacetyl)benzoyl chloride is a liquid at room temperature . It has a refractive index of 1.476 . The density of this compound is 1.404 g/mL at 25 °C .科学的研究の応用
1. Ion Selective Electrodes
4-(Trifluoroacetyl)benzoate groups have been introduced into (poly)vinyl chloride to create a new material, TFAB-PVC. This material, which contains a built-in neutral anion carrier function, has shown promise in increasing the lifetime of sulfate, hydrogen phosphate, and sulfide anion selective electrodes, especially in alkaline media. This is attributed to the prevention of crystallization of hydrate forms and a slowdown in the hydrolysis of ester groups and dissolution of the anion carrier (Matveichuk, Rakhman’ko & Akayeu, 2018).
2. Organic Synthesis
The compound has been used in Friedel–Crafts acylation reactions with metal triflates in ionic liquid. This aromatic electrophilic substitution process, facilitated by metal triflates like Cu(OTf)2, results in efficient conversion of benzoyl chloride to methoxybenzophenone. These reactions have shown higher conversions and regioselectivity compared to those performed in traditional molecular solvents (Ross & Xiao, 2002).
3. Protecting Groups in Synthesis
Polymers containing trityl chloride residues have been used to selectively block primary alcohol functional groups in polyhydroxy alcohols. After benzoylation, the protected alcohols are released by cleaving the ether linkage, allowing for selective functionalization of alcohols or bromides (Fréchet & Nuyens, 1976).
4. Photosensitive Mesogens
A series of 4-(4′-alkyloxyphenylazo)benzoyl chlorides has demonstrated liquid-crystalline properties and potential for optical switching. These compounds, previously used only as intermediates, show durability and fast switching times of cis-trans isomerization, making them promising materials for optical applications (Jaworska et al., 2017).
5. Antimicrobial Applications
Incorporation of benzoyl chloride into an ethylene acrylic acid polymer matrix has been explored for antimicrobial activity. This modification has shown potential in controlling microbial contamination by reducing the growth rate and maximum growth population, especially against Penicillium sp. and Aspergillus sp. (Matche, Kulkarni & Raj, 2006).
Safety and Hazards
4-(Trifluoroacetyl)benzoyl chloride is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
作用機序
Target of Action
4-(Trifluoroacetyl)benzoyl chloride is a fluorinated building block It’s known to be used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
It’s known to participate in reactions such as suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
Biochemical Pathways
It’s known to be used as an intermediate in various chemical reactions, suggesting that it may influence multiple biochemical pathways depending on the context of its use .
Result of Action
As an intermediate in chemical reactions, its effects would largely depend on the specific context of its use .
Action Environment
4-(Trifluoroacetyl)benzoyl chloride is sensitive to moisture and incompatible with water, bases, alcohol, and oxidizing agents . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by environmental factors such as humidity and the presence of incompatible substances.
特性
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3O2/c10-8(15)6-3-1-5(2-4-6)7(14)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOMQQAMVJDXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269769 | |
| Record name | 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoroacetyl)benzoyl chloride | |
CAS RN |
58808-60-9 | |
| Record name | 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58808-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoroacetyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)
